3-Hydroxy-p-menth-1-en-6-one vs. Carvone: Differential DPP-IV Inhibition and Glucose Homeostasis Potential
A direct functional comparison can be made between 3-Hydroxy-p-menth-1-en-6-one and the parent compound (R)-(-)-carvone. While carvone has shown an antidiabetic effect in vivo, this is primarily mediated through the prevention of obesity and improvement of glycoprotein abnormalities in high-fat diet models, rather than direct DPP-IV inhibition [1]. In stark contrast, 3-Hydroxy-p-menth-1-en-6-one exhibits potent and direct in vitro inhibition of DPP-IV, a key therapeutic target for type 2 diabetes [2].
| Evidence Dimension | Dipeptidylpeptidase-IV (DPP-IV) enzyme inhibition |
|---|---|
| Target Compound Data | 82.78% ± 1.55% inhibition at 20 µM |
| Comparator Or Baseline | (R)-(-)-carvone: No direct DPP-IV inhibition data reported; antidiabetic effect is indirect/alternative mechanism |
| Quantified Difference | Target compound is a potent direct inhibitor of DPP-IV; comparator lacks reported direct DPP-IV inhibitory activity. |
| Conditions | In vitro enzymatic assay; DPP-IV enzyme sourced from porcine kidney [2]. |
Why This Matters
This distinct mechanism of action (direct DPP-IV inhibition) makes 3-Hydroxy-p-menth-1-en-6-one a far more appropriate tool for research specifically focused on the incretin axis and DPP-IV biology.
- [1] ChemicalBook. 2024. L(-)-Carvone: A Comprehensive Review on Health Benefits and Pharmacological Properties. View Source
- [2] Int. J. Mol. Sci. 2025, 26, 9863. Table 1: Biological Activity of 3-Hydroxy-p-menth-1-en-6-one. View Source
